molecular formula C15H11F3N2O5 B12482712 Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

Cat. No.: B12482712
M. Wt: 356.25 g/mol
InChI Key: IAJFZNABPJEIJR-UHFFFAOYSA-N
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Description

Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate typically involves multiple steps, starting from readily available precursorsFor example, the trifluoromethylation can be achieved using reagents such as CF3SO2Na under metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are investigating its potential as a pharmaceutical agent due to its unique structural features.

    Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its spirocyclic structure combined with the trifluoromethyl group, which imparts unique chemical and physical properties. This combination makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C15H11F3N2O5

Molecular Weight

356.25 g/mol

IUPAC Name

methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

InChI

InChI=1S/C15H11F3N2O5/c1-24-12(22)10-6-14(25-19-10)7-11(21)20(13(14)23)9-4-2-3-8(5-9)15(16,17)18/h2-5H,6-7H2,1H3

InChI Key

IAJFZNABPJEIJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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